molecular formula C5H14ClNO2 B1383391 2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride CAS No. 2060060-36-6

2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride

Cat. No. B1383391
M. Wt: 155.62 g/mol
InChI Key: UWTPPCYYMMYCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C5H14ClNO2. It has a molecular weight of 155.62 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for 2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride is 1S/C5H13NO2.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride is an oil at room temperature . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Viscosity Studies in Aqueous Solutions

Research by Chenlo et al. (2002) examined the kinematic viscosities of aqueous solutions containing 2-amino-2-methylpropan-1-ol hydrochloride (AMP-HCl). The study measured viscosity in various concentrations and temperatures, providing empirical equations to correlate viscosity data with concentration and temperature (Chenlo et al., 2002).

Antimalarial Activity

D’hooghe et al. (2011) synthesized a variety of 2-amino-3-arylpropan-1-ols, including 2-amino-3-methoxypropan-1-ols, to evaluate their antimalarial activity. While most compounds showed weak antiplasmodial activity, some demonstrated moderate activity against Plasmodium falciparum (D’hooghe et al., 2011).

Biofuel Production

Bastian et al. (2011) investigated the production of 2-methylpropan-1-ol (isobutanol), a biofuel candidate, through a modified amino acid pathway in Escherichia coli. The study focused on overcoming cofactor imbalance in anaerobic conditions, contributing to biofuel research (Bastian et al., 2011).

Antimicrobial and Anticoccidial Activity

Georgiadis (1976) reported on the synthesis of compounds including 2-amino-3-methoxypropan-1-ols and their subsequent evaluation for antimicrobial and anticoccidial activities. The study highlighted specific compounds with significant activity against Eimeria tenella in chickens (Georgiadis, 1976).

Copper(II) Complex Formation

Morgan and Curtis (1980) explored the formation of compounds with 2-amino-3-methoxypropan-1-ols and copper(II), revealing insights into the formation of tridentate ligands and magnetic susceptibility properties (Morgan & Curtis, 1980).

Optical Resolutions in Synthesis

Shiraiwa et al. (2006) conducted a study on the optical resolution of 2-amino-3-hydroxy-3-phenylpropanoic acid, a structurally similar compound, using 2-amino-3-methoxypropan-1-ol hydrochloride in the process. This research contributes to the field of chiral synthesis (Shiraiwa et al., 2006).

Pharmacokinetics and Drug Development

Walczak (2014) developed a sensitive LC-MS/MS method for the quantification of aminopropan-2-ol derivatives, which has applications in studying the pharmacokinetics of various drugs including those structurally related to 2-amino-3-methoxypropan-1-ol hydrochloride (Walczak, 2014).

Cancer Research

Pavitha et al. (2017) synthesized a compound related to 2-amino-3-methoxypropan-1-ols and investigated its anti-cancer properties, including molecular docking studies and spectroscopic analysis (Pavitha et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-methoxy-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTPPCYYMMYCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(COC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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